3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties. This compound features a fused pyrazole and piperazine ring system, which provides a versatile scaffold for the development of various bioactive molecules .
Mechanism of Action
Target of Action
Compounds with a similar 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold have been found to be effective inhibitors of a broad range of nucleos(t)ide-resistant hepatitis b virus (hbv) variants .
Mode of Action
It’s known that similar compounds act as hbv core protein allosteric modulators (cpams), which can effectively inhibit a broad range of nucleos(t)ide-resistant hbv variants .
Biochemical Pathways
Similar compounds have been shown to inhibit hbv, suggesting that they may affect pathways related to viral replication .
Result of Action
Similar compounds have been shown to inhibit hbv dna viral load in a hbv aav mouse model by oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the catalytic hydrogenation of precursor compounds. One common method includes the use of NH-pyrazole carbonic acids as key intermediates.
Industrial Production Methods
Industrial production methods for this compound focus on cost-efficiency and scalability. The synthetic routes are designed to be performed on a multigram scale, ensuring that the process is both economically viable and capable of producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups at specific positions on the pyrazole and piperazine rings .
Scientific Research Applications
3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential as a core structure for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lacks the methoxy group at the 3-position.
3-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Contains a hydroxyl group instead of a methoxy group at the 3-position.
Uniqueness
The presence of the methoxy group at the 3-position in 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable scaffold for the development of novel bioactive compounds .
Properties
IUPAC Name |
3-methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-11-7-5-9-10-3-2-8-4-6(7)10/h5,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZPPEOAQBXTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CNCCN2N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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